molecular formula C9H7BrO4 B2759905 6-Bromo-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid CAS No. 1256822-33-9

6-Bromo-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid

Cat. No. B2759905
M. Wt: 259.055
InChI Key: WHWHJRMUOSNQRR-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid is an aryl halide . It has a molecular weight of 215.046 and a molecular formula of C8H7BrO2 .


Synthesis Analysis

This compound can be synthesized from 1,4-benzodioxane, via bromination with bromine in acetic acid . It undergoes alkoxycarbonylation reaction with sodium tert-butoxide in the presence of CO to yield 2,3-dihydro-benzo [1,4]dioxine-6-carboxylic acid t-butyl ester .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: BrC1=CC=C2OCCOC2=C1 . The InChIKey for this compound is LFCURAJBHDNUNG-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

Preorganized Ligands Development : A study by Charbonnière, Weibel, and Ziessel (2002) discussed the synthesis of ligands with 6-bromo-2,2'-bipyridine pendant arms for potential use in labeling biological material. This work highlights the versatility of brominated compounds in creating complex ligands for specific applications in chemistry and biology (Charbonnière, Weibel, & Ziessel, 2002).

Photolabile Protecting Groups : Research by Lu et al. (2003) introduced 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) as a photoremovable protecting group for aldehydes and ketones, demonstrating the compound's utility in photochemical applications and its potential for controlled release of small molecules (Lu, Fedoryak, Moister, & Dore, 2003).

Microwave-Assisted Synthesis : Cagide et al. (2019) optimized the synthesis of chromone-2-carboxylic acids, including 6-Bromochromone-2-carboxylic acid, via a microwave-assisted process, leading to a method that is safe, cost-effective, and suitable for developing diverse chemical libraries (Cagide, Oliveira, Reis, & Borges, 2019).

Potential Applications

GPR35 Agonist for Research : A potent and selective GPR35 agonist, 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, was developed and characterized for its high affinity for the GPR35 receptors. This work by Thimm et al. (2013) underscores the potential of brominated compounds in receptor-based research and drug discovery (Thimm, Funke, Meyer, & Müller, 2013).

properties

IUPAC Name

6-bromo-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO4/c10-5-1-2-6-7(3-5)14-8(4-13-6)9(11)12/h1-3,8H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWHJRMUOSNQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2,3-dihydro-1,4-benzodioxine-3-carboxylic acid

CAS RN

1256822-33-9
Record name 7-bromo-2,3-dihydro-1,4-benzodioxine-2-carboxylic acid
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